molecular formula C7H14ClNO B14024087 (3S)-3-cyclopropylmorpholine;hydrochloride

(3S)-3-cyclopropylmorpholine;hydrochloride

Cat. No.: B14024087
M. Wt: 163.64 g/mol
InChI Key: QFBIHAFLFZURMD-OGFXRTJISA-N
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Description

(3S)-3-cyclopropylmorpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The addition of a cyclopropyl group to the morpholine ring enhances its chemical properties and potential applications. The hydrochloride form indicates that the compound is in its salt form, which is often used to improve the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-cyclopropylmorpholine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound. The use of automated systems and stringent quality control measures ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-cyclopropylmorpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride form is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.

    Substitution: Hydroxide ions, alkoxide ions; conditionsaqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of cyclopropylmorpholine oxides.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(3S)-3-cyclopropylmorpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-cyclopropylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound may modulate various biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-cyclopropylmorpholine
  • (3S)-3-cyclopropylmorpholine;hydrobromide
  • (3S)-3-cyclopropylmorpholine;hydroiodide

Uniqueness

(3S)-3-cyclopropylmorpholine;hydrochloride is unique due to its specific combination of the cyclopropyl group and the morpholine ring, which imparts distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3S)-3-cyclopropylmorpholine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-6(1)7-5-9-4-3-8-7;/h6-8H,1-5H2;1H/t7-;/m1./s1

InChI Key

QFBIHAFLFZURMD-OGFXRTJISA-N

Isomeric SMILES

C1CC1[C@H]2COCCN2.Cl

Canonical SMILES

C1CC1C2COCCN2.Cl

Origin of Product

United States

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